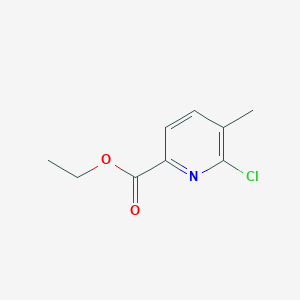

Ethyl 6-chloro-5-methylpicolinate

Description

Ethyl 6-chloro-5-methylpicolinate (CAS 178421-21-1) is a substituted picolinate ester characterized by a chlorine atom at the 6-position and a methyl group at the 5-position of the pyridine ring. This compound is primarily utilized as a chemical intermediate in pharmaceutical and agrochemical research due to its reactivity at the ester and chloro-substituted positions. Key physico-chemical properties include a molecular formula of C₉H₁₀ClNO₂ and a purity of 97% as reported in commercial sources . Its structural versatility allows for derivatization into bioactive molecules or coordination complexes, making it a valuable scaffold in synthetic chemistry.

Properties

IUPAC Name |

ethyl 6-chloro-5-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-5-4-6(2)8(10)11-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVZGBHQUUQLID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(C=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431551 | |

| Record name | Ethyl 6-chloro-5-methylpicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178421-21-1 | |

| Record name | Ethyl 6-chloro-5-methylpicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ethyl 6-chloro-5-methylpicolinate can be synthesized through several synthetic routes. One common method involves the reaction of 6-chloro-5-methylpyridine-2-carboxylic acid with ethanol in the presence of a catalyst . The reaction is typically carried out under inert atmosphere conditions at room temperature to ensure high purity and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Ethyl 6-chloro-5-methylpicolinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 6-chloro-5-methylpicolinate is utilized in a wide range of scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of biochemical pathways and enzyme interactions.

Medicine: Research involving this compound explores its potential therapeutic effects and pharmacological properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-5-methylpicolinate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes critical differences between Ethyl 6-chloro-5-methylpicolinate and its analogs:

Key Comparisons

Ester Group Influence

- Ethyl vs. Methyl Esters : this compound exhibits higher lipophilicity compared to its methyl counterpart (CAS 178421-22-2), which may influence solubility in organic solvents like DMSO or PEG300 . Methyl esters generally have lower molecular weights and faster hydrolysis rates under basic conditions due to reduced steric hindrance.

Substituent Position Effects

- 5-Methyl vs. 4-Methyl/3-Methyl : The position of the methyl group significantly alters electronic and steric properties. For example, Methyl 6-chloro-4-methylpicolinate (CAS 1186605-87-7) and Methyl 6-chloro-3-methylpicolinate (CAS 878207-92-2) exhibit distinct reactivity patterns in nucleophilic substitution reactions due to differences in ring strain and electron density distribution .

Functional Group Complexity

- This compound’s bulkier structure may limit solubility in aqueous formulations compared to simpler analogs .

Biological Activity

Ethyl 6-chloro-5-methylpicolinate is a compound of significant interest in the fields of medicinal chemistry and agricultural science due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the sixth position and a methyl group at the fifth position of the pyridine ring. Its chemical formula is , and it has a molecular weight of approximately 201.64 g/mol. The presence of these functional groups contributes to its unique reactivity and biological profile.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies suggest that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- In Vitro Studies : In laboratory settings, this compound demonstrated effective inhibition against strains such as Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antimicrobial agents, suggesting its potential as an alternative treatment option.

Herbicidal Activity

This compound has also been investigated for its herbicidal properties . Studies indicate that it can effectively inhibit the growth of various weed species, showcasing its potential application in agriculture.

- Field Trials : In greenhouse assays, the compound exhibited significant herbicidal activity against common weeds such as Amaranthus retroflexus and Echinochloa crus-galli. The efficacy was evaluated based on parameters such as plant height reduction and biomass accumulation.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets within microbial cells or plant systems. The chlorine and methyl substituents may influence the compound's binding affinity to these targets, potentially affecting enzyme activity or disrupting cellular processes.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| Ethyl 6-chloro-3-methylpicolinate | Antimicrobial | Methyl group at position 3 |

| Ethyl 6-chloro-4-methylpicolinate | Herbicidal | Methyl group at position 4 |

| Ethyl 6-bromo-5-methylpicolinate | Antifungal | Bromine atom instead of chlorine |

This table highlights how variations in substituents can lead to differences in biological activity.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University focused on evaluating the antimicrobial properties of this compound against multi-drug resistant bacterial strains. Results showed a significant reduction in bacterial viability when treated with varying concentrations of the compound, indicating its potential as a new antimicrobial agent.

- Herbicidal Effectiveness in Agriculture : Another study assessed the effectiveness of this compound in controlling weed growth in maize crops. The results demonstrated that at specific dosages, the compound effectively reduced weed biomass without adversely affecting crop yield, suggesting its utility as a selective herbicide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.